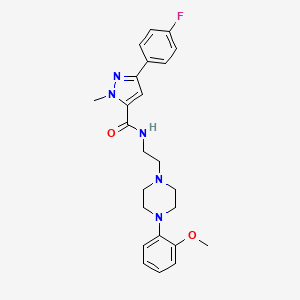

3-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O2/c1-28-22(17-20(27-28)18-7-9-19(25)10-8-18)24(31)26-11-12-29-13-15-30(16-14-29)21-5-3-4-6-23(21)32-2/h3-10,17H,11-16H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAHAMWZVZVPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C20H24F N3O2

- Molecular Weight : 357.43 g/mol

- LogP : 2.892

- Polar Surface Area : 37.69 Ų

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| Compound A | 61% (10 µM) | 76% (10 µM) |

| Compound B | 85% (10 µM) | 93% (10 µM) |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Similar pyrazole derivatives have been reported to inhibit cellular proliferation in various cancer cell lines. For example, a series of pyrazole derivatives were synthesized and tested against the MCF-7 breast cancer cell line, showing promising results with IC50 values in the low micromolar range .

3. CNS Activity

Compounds containing piperazine moieties, such as the target compound, have been linked to central nervous system (CNS) activities, including anxiolytic and antidepressant effects. The piperazine structure is known to enhance binding affinity to serotonin receptors, which is crucial for mood regulation .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : The piperazine component enhances affinity for serotonin receptors (5-HT1A and 5-HT2A), which are involved in mood regulation and anxiety .

- Inflammatory Pathways : The compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Selvam et al. Study : This study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using a carrageenan-induced rat paw edema model. Compounds demonstrated significant reductions in edema compared to control groups .

- Burguete et al. Study : Focused on the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis, showing effective inhibition at low concentrations .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that derivatives of pyrazole can inhibit COX-2 with selectivity, potentially reducing gastrointestinal side effects seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Anticancer Activity

Studies have indicated that compounds similar to this pyrazole derivative possess anticancer properties. For instance, a related compound exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions ranging from 51.88% to 86.61% . The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Neuropharmacological Effects

There is emerging evidence that compounds containing piperazine moieties can influence neurotransmitter systems. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders by modulating serotonin and dopamine pathways .

Case Studies

- Anti-inflammatory Study : A study published in Molecular Pharmacology highlighted that derivatives of pyrazole with similar structures showed promising anti-inflammatory profiles when tested in animal models . The study emphasized the importance of structural modifications in enhancing biological activity while maintaining safety.

- Anticancer Research : In a systematic review, researchers evaluated various pyrazole derivatives for their anticancer activities against multiple cell lines, confirming that modifications to the pyrazole structure could lead to enhanced potency against resistant cancer types .

- Neuropharmacological Assessment : A recent investigation into compounds with piperazine groups demonstrated their potential as anxiolytics and antidepressants, suggesting that further exploration of this compound could yield valuable insights into its neuropharmacological applications .

Q & A

Basic Research Questions

What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process starting with the formation of the 1,5-diarylpyrazole core. Key steps include:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form the pyrazole ring, followed by functionalization at positions 3 and 5 .

- Piperazine coupling : The ethylenediamine linker is introduced via nucleophilic substitution or amide bond formation with the 2-methoxyphenylpiperazine moiety .

- Optimization : Yield improvements (e.g., 85% in some analogs) are achieved by controlling solvent polarity (e.g., CHCl₃ for crystallization), temperature (e.g., 120°C for cyclization), and catalyst selection (e.g., POCl₃ for cyclocondensation) .

What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the methyl group at position 1 appears as a singlet (δ ~2.48 ppm), while piperazine protons show broad peaks (δ 2.66–3.08 ppm) .

- FT-IR : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 451.2) and fragmentation patterns .

What in vitro assays evaluate its biological activity in CNS targets?

- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A, D₂ receptors) using HEK-293 cells transfected with human receptors .

- Functional assays : Measurement of cAMP inhibition or calcium flux to assess GPCR modulation .

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression analysis .

Advanced Research Questions

How can SAR studies explore the impact of substituents on biological efficacy?

- Fluorophenyl modifications : Compare 4-fluoro vs. 2-fluoro analogs to assess steric and electronic effects on receptor binding. Reduced activity in 2-fluoro derivatives suggests meta-substitution is critical for target engagement .

- Piperazine substitutions : Replace 2-methoxyphenyl with 2,3-dichlorophenyl to evaluate hydrophobic interactions. Increased logP correlates with enhanced blood-brain barrier permeability but may reduce solubility .

What computational methods predict binding affinity with serotonin/dopamine receptors?

- Molecular docking : Use AutoDock Vina to model interactions with 5-HT₁A (PDB: 6WGT). The carboxamide forms hydrogen bonds with Ser159, while the fluorophenyl group occupies a hydrophobic pocket .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR models : Develop models using descriptors like topological polar surface area (TPSA) to predict bioavailability .

How should researchers address discrepancies in biological activity data?

- Validation controls : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to ensure assay consistency .

- Batch variability testing : Re-synthesize the compound under standardized conditions to rule out impurities .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in cell lines or assay protocols .

What strategies improve pharmacokinetic properties without compromising activity?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl) on the piperazine ring or use prodrugs (e.g., ester derivatives) .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450 oxidation .

- Bioisosterism : Substitute the pyrazole with a triazole to improve metabolic half-life while maintaining affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.